molecular formula C7H6N2O3 B3421018 3-Nitrobenzaldoxime CAS No. 20747-39-1

3-Nitrobenzaldoxime

Cat. No.: B3421018
CAS No.: 20747-39-1
M. Wt: 166.13 g/mol
InChI Key: GQMMRLBWXCGBEV-YVMONPNESA-N
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Description

3-Nitrobenzaldoxime is an organic compound with the molecular formula C7H6N2O3 . It is characterized by the presence of a nitro group (-NO2) attached to the benzene ring and an aldoxime functional group (-CH=NOH). This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Nitrobenzaldoxime can be synthesized from 3-nitrobenzaldehyde through a condensation reaction with hydroxylamine hydrochloride. The reaction typically occurs in an aqueous or alcoholic medium under mild conditions. The general reaction scheme is as follows:

3-Nitrobenzaldehyde+Hydroxylamine HydrochlorideThis compound+Water+Hydrochloric Acid\text{3-Nitrobenzaldehyde} + \text{Hydroxylamine Hydrochloride} \rightarrow \text{this compound} + \text{Water} + \text{Hydrochloric Acid} 3-Nitrobenzaldehyde+Hydroxylamine Hydrochloride→this compound+Water+Hydrochloric Acid

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized conditions to enhance yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 3-Nitrobenzaldoxime undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitrobenzoic acid derivatives.

    Reduction: The nitro group can be reduced to an amino group, resulting in the formation of 3-aminobenzaldoxime.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an alcoholic medium are employed.

Major Products:

    Oxidation: 3-Nitrobenzoic acid.

    Reduction: 3-Aminobenzaldoxime.

    Substitution: Various substituted benzaldoximes depending on the nucleophile used.

Scientific Research Applications

3-Nitrobenzaldoxime has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: It serves as a stain in biological research, aiding in the visualization of cellular components.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is utilized in the production of dyes and pigments, contributing to the coloration of textiles and other materials.

Mechanism of Action

The mechanism of action of 3-nitrobenzaldoxime involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular macromolecules such as proteins, DNA, and lipids. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

  • 4-Nitrobenzaldoxime
  • 2-Nitrobenzaldoxime
  • 3-Aminobenzaldoxime

Comparison:

  • 4-Nitrobenzaldoxime: Similar structure but with the nitro group at the para position. It exhibits different reactivity and applications.
  • 2-Nitrobenzaldoxime: Nitro group at the ortho position, leading to distinct chemical properties and uses.
  • 3-Aminobenzaldoxime: Formed by the reduction of 3-nitrobenzaldoxime, it has an amino group instead of a nitro group, resulting in different biological activities.

This compound stands out due to its unique combination of a nitro group and an aldoxime functional group, making it a versatile compound in various chemical and biological applications.

Properties

IUPAC Name

(NE)-N-[(3-nitrophenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3/c10-8-5-6-2-1-3-7(4-6)9(11)12/h1-5,10H/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQMMRLBWXCGBEV-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3431-62-7, 20747-39-1
Record name 3-Nitrobenzaldoxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name syn-3-Nitrobenzaldoxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 3-Nitrobenzaldoxime influence its reactivity in the Beckmann rearrangement compared to other substituted benzaldoximes?

A: Research indicates that this compound exhibits a unique behavior in the Beckmann rearrangement compared to other substituted benzaldoximes. A study comparing the rate constants of the Beckmann rearrangement for syn and anti isomers of various substituted benzaldoximes in perchloric acid found that, unlike other substituents, the anti isomer of this compound rearranges slower than its syn counterpart [ [] - https://www.semanticscholar.org/paper/8240aaa49a1db72663dddde57988811d5ac9a874 ]. This suggests that the electron-withdrawing nature of the nitro group at the 3-position may significantly influence the reaction mechanism and transition state stabilization, leading to this observed difference in reactivity.

Q2: Can you elaborate on the use of spectroscopic methods for characterizing this compound and confirming its structure?

A: Spectroscopic techniques like UV-Vis and IR spectroscopy are crucial for characterizing this compound and confirming its structure [ [] - https://www.semanticscholar.org/paper/8240aaa49a1db72663dddde57988811d5ac9a874 ]. UV-Vis spectroscopy helps to identify the presence of the conjugated system involving the aromatic ring and the nitro group. IR spectroscopy provides information about the functional groups present in the molecule. The characteristic absorption bands corresponding to the stretching vibrations of the O-H bond in the oxime group, the C=N bond, and the N-O bond in the nitro group can be used to confirm the identity of the compound.

Q3: Are there alternative synthetic routes to obtain 7-nitro-1,2-benzisothiazole, a compound structurally related to this compound?

A: Yes, the synthesis of 7-nitro-1,2-benzisothiazole, a compound sharing structural similarities with this compound, can be achieved through different synthetic routes. One approach involves the reaction of 2-(n- or t-butylthio)-3-nitrobenzaldoxime with polyphosphoric acid, resulting in high yields of the desired product [ [] - https://www.semanticscholar.org/paper/1a05da69883a1bbdf24b30faf2e664e7b723e69f ]. This method highlights the versatility in synthesizing benzisothiazole derivatives through the manipulation of functional groups on the benzene ring.

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